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(R)-crotonylcarnitine

Cat. No.: B13849395
M. Wt: 229.27 g/mol
InChI Key: HQDBMDGXEZLSNK-VUHVRTRXSA-N
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Description

Overview of Carnitine and Acylcarnitine Conjugates in Cellular Bioenergetics

L-carnitine is a quaternary ammonium (B1175870) compound essential for energy metabolism in most mammals. wikipedia.org Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce adenosine (B11128) triphosphate (ATP), the cell's main energy currency. wikipedia.orgnih.gov This transport mechanism is known as the carnitine shuttle. nih.govscielo.br

The shuttle involves several key enzymes. frontiersin.org First, long-chain fatty acids are activated to their coenzyme A (CoA) esters, called acyl-CoAs. nih.gov On the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of the acyl group from CoA to carnitine, forming an acylcarnitine ester. wikipedia.orgnih.gov This newly formed acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). scielo.brnih.gov Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, converting the acylcarnitine back into acyl-CoA and freeing carnitine. nih.govnih.gov The regenerated acyl-CoA can then enter the β-oxidation pathway. nih.gov

Beyond this primary role, carnitine and its acylated forms, known as acylcarnitines, are critical for buffering the mitochondrial acyl-CoA pool. nih.govmetwarebio.com By converting acyl-CoAs to acylcarnitines, the cell can prevent the accumulation of potentially toxic acyl-CoA intermediates and release free coenzyme A, which is necessary for numerous metabolic reactions. nih.govmetwarebio.com

Enzyme/TransporterLocationFunction
Carnitine Palmitoyltransferase 1 (CPT1) Outer Mitochondrial MembraneConverts acyl-CoAs to acylcarnitines. wikipedia.orgnih.gov
Carnitine-Acylcarnitine Translocase (CACT) Inner Mitochondrial MembraneTransports acylcarnitines into the mitochondrial matrix in exchange for free carnitine. scielo.brnih.gov
Carnitine Palmitoyltransferase 2 (CPT2) Inner Mitochondrial MembraneConverts acylcarnitines back to acyl-CoAs within the matrix. nih.govnih.gov
Carnitine Acetyltransferase (CrAT) Mitochondrial MatrixConverts short-chain acyl-CoAs (e.g., acetyl-CoA) to short-chain acylcarnitines. nih.govebi.ac.uk

The Significance of Short-Chain Acylcarnitines as Metabolic Intermediates

Acylcarnitines are categorized based on the length of their fatty acid chain: short-chain (2-4 carbons), medium-chain (6-12 carbons), and long-chain (14-20 carbons). metwarebio.com Short-chain acylcarnitines (SCACs) are particularly significant as they are derived not only from fatty acid oxidation but also from the metabolism of carbohydrates and amino acids. frontiersin.org Acetylcarnitine (C2), for instance, is the most abundant SCAC and represents a critical buffer for acetyl-CoA, linking fatty acid oxidation with glucose metabolism. nih.govfrontiersin.org

SCACs serve as more than just transport intermediates; they are key indicators of the cell's metabolic state. metwarebio.com Their levels can reflect the balance, or imbalance, between different energy-producing pathways. nih.gov For example, an increase in certain SCACs can indicate that the rate of fatty acid or amino acid breakdown exceeds the capacity of the tricarboxylic acid (TCA) cycle to utilize the resulting acetyl-CoA. nih.gov This makes the analysis of acylcarnitine profiles a valuable tool in diagnosing inborn errors of metabolism and studying complex diseases like diabetes and cardiovascular conditions. researchgate.netmetwarebio.comresearchgate.net By forming acylcarnitines, the cell can export excess acyl groups from the mitochondria, preventing toxic accumulation and mitochondrial stress. metwarebio.com

Rationale for Focused Academic Inquiry into (R)-Crotonylcarnitine

This compound is a specific O-butenoyl-L-carnitine where the acyl group is crotonyl. ebi.ac.uk It is a short-chain acylcarnitine (C4:1) that has drawn academic interest for its specific connections to metabolic pathways and its utility as a biomarker in research settings.

The study of this compound provides insight into the intricacies of fatty acid and amino acid metabolism. It is an intermediate metabolite, and its presence and concentration can signal specific enzymatic activities or blockages. For instance, crotonyl-CoA is an intermediate in the β-oxidation of saturated fatty acids and in the catabolism of the amino acid lysine (B10760008). The formation of this compound from crotonyl-CoA is catalyzed by carnitine acetyltransferase (CrAT). ebi.ac.uk

Research into the substrate specificity of enzymes like CrAT has shown that while it is active with many short- and medium-chain acyl-CoAs, it has lower activity with trans-2-enoyl-CoA intermediates like crotonyl-CoA. ebi.ac.uk This enzymatic specificity is crucial for understanding why certain acylcarnitines accumulate in specific metabolic disorders. The quantification of acylcarnitine species, including isomers like crotonylcarnitine and methacrylyl-carnitine, is vital for the accurate diagnosis of inherited metabolic diseases. researchgate.net

This compound serves as a useful biomarker in biological models developed to investigate metabolic diseases. researchgate.net For example, in studies using diabetic mouse models (streptozotocin-induced), which mimic type 1 diabetes, researchers have developed sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify a wide range of acylcarnitines. researchgate.net

In these models, the profiling of acylcarnitines, including crotonylcarnitine (C4:1-CN), helps to reveal widespread metabolic dysfunction. researchgate.netacs.org Significantly altered levels of such specific acylcarnitines in the plasma and tissues of these animals point towards impairments in fatty acid and amino acid oxidation associated with the diabetic state. researchgate.net This application highlights the importance of this compound not just as a metabolite, but as an investigative tool to probe the metabolic consequences of disease states in a controlled research environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO4 B13849395 (R)-crotonylcarnitine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

(3R)-3-[(E)-but-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C11H19NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h5-6,9H,7-8H2,1-4H3/b6-5+/t9-/m1/s1

InChI Key

HQDBMDGXEZLSNK-VUHVRTRXSA-N

Isomeric SMILES

C/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Metabolic Intermediacy and Biotransformation of R Crotonylcarnitine

Role in Mitochondrial Fatty Acid β-Oxidation Pathways

Mitochondrial fatty acid β-oxidation is a crucial catabolic process that breaks down fatty acid molecules to produce acetyl-CoA, which then enters the citric acid cycle to generate energy in the form of ATP. wikipedia.orgaocs.org (R)-crotonylcarnitine plays a significant role in this process, particularly in the breakdown of unsaturated fatty acids.

Position as an Intermediate in Unsaturated Fatty Acid Catabolism

The β-oxidation of unsaturated fatty acids requires additional enzymatic steps compared to that of saturated fatty acids due to the presence of double bonds in their hydrocarbon chains. nih.govlibretexts.org During the breakdown of certain unsaturated fatty acids, crotonyl-CoA is formed as a metabolic intermediate. This four-carbon, trans-unsaturated acyl-CoA is a pivotal molecule in the β-oxidation spiral.

The conversion of crotonyl-CoA to other intermediates allows it to re-enter the main β-oxidation pathway, ensuring the complete degradation of the fatty acid chain. The formation of this compound occurs when this crotonyl-CoA is esterified to carnitine, a process that can be important for buffering the mitochondrial acyl-CoA pool and for transporting acyl groups.

Enzymatic Conversion within the β-Oxidation Spiral

The primary enzymes involved in the β-oxidation of saturated fatty acids include acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-keto-thiolase. aocs.orgnih.gov For unsaturated fatty acids, additional enzymes like enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are necessary to handle the non-standard double bond configurations. nih.gov

The interconversion between crotonyl-CoA and this compound is catalyzed by carnitine acyltransferases. ebi.ac.uk Specifically, carnitine acetyltransferase (CrAT) is known to act on short- and medium-chain acyl-CoAs, facilitating their conversion to the corresponding acylcarnitines. ebi.ac.uknih.gov While trans-2-enoyl-CoA intermediates like crotonyl-CoA have been found to be relatively poor substrates for CrAT, the reaction still occurs, suggesting a dynamic equilibrium between the acyl-CoA and acylcarnitine forms. ebi.ac.uk This conversion is crucial for managing the intramitochondrial concentrations of these intermediates.

Enzyme FamilySpecific Enzyme(s)Role in Relation to this compound
Carnitine AcyltransferasesCarnitine Acetyltransferase (CrAT)Catalyzes the reversible conversion of crotonyl-CoA to this compound. ebi.ac.uknih.gov
β-Oxidation EnzymesEnoyl-CoA Isomerase, 2,4-Dienoyl-CoA ReductaseInvolved in the metabolism of unsaturated fatty acids, leading to the formation of crotonyl-CoA. nih.gov

Involvement in Branched-Chain Amino Acid (BCAA) Catabolism

The catabolism of the essential branched-chain amino acids (BCAAs)—valine, isoleucine, and leucine (B10760876)—is another fundamental metabolic process that converges with the pathway involving this compound. nih.govmdpi.com

Interconnections with Valine, Isoleucine, and Leucine Degradation

The breakdown of all three BCAAs initiates with two common enzymatic steps: a transamination followed by an oxidative decarboxylation, which produce their respective acyl-CoA derivatives. nih.govmdpi.com The subsequent degradation pathways diverge, but they all ultimately yield intermediates that can enter central metabolic routes.

Leucine degradation produces HMG-CoA, which is then cleaved to form acetyl-CoA and acetoacetate, classifying it as a ketogenic amino acid. nih.govmdpi.com

Isoleucine is broken down into acetyl-CoA and propionyl-CoA, making it both ketogenic and glucogenic. nih.govmdpi.com

Valine degradation leads to the formation of propionyl-CoA, which can be converted to succinyl-CoA, a citric acid cycle intermediate, thus classifying it as a glucogenic amino acid. nih.govmdpi.com

The link to this compound arises from the degradation pathway of leucine, and to some extent, from the metabolism of an intermediate in the valine pathway.

Specific Linkages to Isobutyryl-CoA and 3-Methylcrotonyl-CoA Metabolism

The catabolism of leucine proceeds through the intermediate 3-methylcrotonyl-CoA . orpha.netpsu.edu A deficiency in the enzyme 3-methylcrotonyl-CoA carboxylase, which catalyzes the next step in this pathway, leads to an accumulation of 3-methylcrotonyl-CoA. orpha.netinvitae.com This can result in the formation of alternative metabolites, and elevated levels of C5-hydroxy acylcarnitine are a key diagnostic marker for this condition. invitae.com

BCAAKey Acyl-CoA IntermediateLink to this compound Metabolism
Leucine3-Methylcrotonyl-CoAThe pathway leading from leucine produces crotonyl-CoA as a downstream intermediate. orpha.netpsu.edu
ValineIsobutyryl-CoAWhile the direct product is isobutyryl-CoA, metabolic crosstalk and shared enzymes can influence the broader acylcarnitine profile. nih.govrarediseases.org
Isoleucineα-Methylbutyryl-CoAThe degradation pathway of isoleucine also intersects with these metabolic networks. nih.gov

Interconversion Dynamics with Corresponding Acyl-CoAs

The reversible conversion between this compound and its corresponding acyl-CoA, crotonyl-CoA, is a critical aspect of its metabolic function. This dynamic is primarily governed by the activity of carnitine acyltransferases. ebi.ac.uk

Acyl-CoAs are central to a wide array of metabolic processes, serving as activated forms of fatty acids and amino acid degradation products. nih.gov The thioester bond in acyl-CoAs makes them energetically favorable for various enzymatic reactions. nih.gov The carnitine shuttle system, which includes enzymes like carnitine palmitoyltransferase I and II (CPT1 and CPT2) and carnitine acetyltransferase (CrAT), facilitates the transport of these acyl groups across the mitochondrial membrane and helps to buffer the intramitochondrial acyl-CoA to free CoA ratio. aocs.orgebi.ac.uk

CrAT, in particular, demonstrates activity towards a range of short- and medium-chain acyl-CoAs, including crotonyl-CoA. ebi.ac.uknih.gov The interconversion allows for the sequestration of acyl groups as acylcarnitines, which can be transported out of the mitochondria or serve as a readily available pool for reconversion to acyl-CoAs when needed. This buffering capacity is essential for preventing the accumulation of potentially toxic levels of free acyl-CoAs and for maintaining metabolic flexibility. nih.gov

The balance between the acyl-CoA and acylcarnitine forms is influenced by the metabolic state of the cell, including the rates of fatty acid oxidation and BCAA catabolism. In conditions where these pathways are highly active or impaired due to genetic defects, the levels of specific acylcarnitines, including this compound, can be significantly altered, serving as important biomarkers for these metabolic states. researchgate.net

Carnitine Acyltransferase-Mediated Reactions

The biotransformation of this compound is primarily facilitated by a family of enzymes known as carnitine acyltransferases. These enzymes catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and L-carnitine. nih.gov This reaction is central to the movement of fatty acids across mitochondrial membranes and the regulation of intracellular acyl-CoA pools. The general reaction is as follows:

Acyl-CoA + L-carnitine ⇌ Acyl-L-carnitine + CoA

Two key mitochondrial enzymes are involved in these reactions: carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase 2 (CPT2). nih.gov Their activity is largely defined by their substrate specificity, particularly concerning the chain length of the acyl group.

Carnitine Acetyltransferase (CrAT): This enzyme exhibits a preference for short-chain acyl-CoAs, generally those with carbon backbones of 2 to 4 units (C2-C4). mdpi.com Studies on purified recombinant human CrAT have shown that it efficiently converts short- and medium-chain acyl-CoAs (from C2 to C10). nih.gov However, research has revealed that trans-2-enoyl-CoA intermediates, a class that includes crotonyl-CoA, are poor substrates for CrAT. nih.gov While unsaturated acyl-CoA esters can bind to CrAT with an affinity similar to their saturated counterparts, they typically exhibit lower reaction velocities. ub.edu

Carnitine Palmitoyltransferase 2 (CPT2): In contrast to CrAT, CPT2 is specific for medium- and long-chain acyl-CoAs, typically ranging from C8 to C18. mdpi.comnih.gov It is a crucial component of the carnitine shuttle, located on the inner mitochondrial membrane, where it converts acylcarnitines transported into the matrix back into their acyl-CoA form for β-oxidation. nih.gov CPT2 is reported to be inactive with short-chain acyl-CoAs. nih.gov Under conditions where mitochondrial β-oxidation is impaired, CPT2 can catalyze the reverse reaction, converting accumulating medium- and long-chain acyl-CoAs into their corresponding acylcarnitines for export from the mitochondria. nih.gov

Table 1: Substrate Specificity of Human Carnitine Acetyltransferase (CrAT)

Substrate ClassSubstrate ExamplesRelative Activity/AffinityReference
Short-Chain Saturated Acyl-CoAsAcetyl-CoA (C2), Propionyl-CoA (C3), Butyryl-CoA (C4)High activity; Propionyl-CoA and Butyryl-CoA are often optimal substrates. mdpi.comub.edu
Medium-Chain Saturated Acyl-CoAsAcyl-CoAs up to C10Moderate to diminishing activity with increasing chain length. nih.gov
Long-Chain Saturated Acyl-CoAsPalmitoyl-CoA (C16)No observed activity; acts as a potent inhibitor. ub.edu
Unsaturated Acyl-CoAs (trans-2-enoyl-CoA)Crotonyl-CoAPoor substrate; exhibits diminished activity compared to saturated analogs. nih.govub.edu
Branched-Chain Acyl-CoA IntermediatesVariousActive towards some, but not all, intermediates. nih.gov

Regulation of Acyl-CoA/Acylcarnitine Pools

The balance between acyl-CoAs and their corresponding acylcarnitine esters is a critical regulatory node in cellular metabolism. The carnitine acyltransferase system plays a pivotal role in maintaining the homeostasis of these pools, particularly the ratio of acylated CoA (acyl-CoA) to free coenzyme A. genecards.org This regulation ensures a continuous supply of free CoA, which is essential for numerous metabolic pathways, including the Krebs cycle and fatty acid oxidation.

The conversion of acyl-CoAs, such as crotonyl-CoA, into their carnitine esters serves as a buffering mechanism. It prevents the excessive accumulation of acyl-CoAs, which can lead to the sequestration of the free CoA pool and potentially inhibit key metabolic enzymes. mdpi.com For instance, an increase in the acetyl-CoA/CoA ratio is known to allosterically inhibit enzymes of the β-oxidation pathway.

The regulation of these pools is influenced by several factors:

Substrate Availability: The concentration of L-carnitine and various acyl-CoA species directly influences the rate and direction of the carnitine acyltransferase reactions.

Allosteric Regulation: The activity of the β-oxidation pathway enzymes is sensitive to product inhibition. An elevated ratio of NADH/NAD⁺ or acetyl-CoA/CoA can inhibit the process.

Competition among Acyl-CoAs: Different acyl-CoA species can compete for the same enzymes, not just within the carnitine system but in other metabolic pathways as well. For example, crotonyl-CoA can compete with acetyl-CoA for the active site of histone acetyltransferases like p300. nih.gov The relative intracellular concentrations of these acyl-CoAs can therefore dictate the enzymatic products and influence downstream processes such as the epigenetic regulation of gene transcription through histone acylation. nih.gov This highlights a mechanism where a specific acyl-CoA, like crotonyl-CoA, can exert a regulatory influence that extends beyond simple energy metabolism.

Table 2: Key Regulators of Acyl-CoA/Acylcarnitine Pools

Regulatory FactorEffect on the PoolMechanism of ActionReference
Acyl-CoA/CoA RatioInfluences the direction and rate of fatty acid oxidation.High ratios of acetyl-CoA/CoA can allosterically inhibit β-oxidation enzymes. CrAT activity buffers this ratio. genecards.org
NADH/NAD⁺ RatioInhibits β-oxidation.A high NADH/NAD⁺ ratio signals high energy status, leading to feedback inhibition of dehydrogenase enzymes in the β-oxidation pathway.
L-Carnitine ConcentrationDetermines the capacity for acylcarnitine formation.Acts as a substrate for carnitine acyltransferases, enabling the conversion of acyl-CoAs to acylcarnitines. vt.edu
Concentration of Specific Acyl-CoAsCan alter metabolic flux and regulatory signals.Competition between different acyl-CoAs (e.g., crotonyl-CoA vs. acetyl-CoA) for enzymes can influence pathway selection and downstream signaling. nih.gov

Enzymological Characterization and Mechanistic Studies Involving R Crotonylcarnitine

Carnitine Acetyltransferase (CrAT) Substrate Specificity and Catalysis

Carnitine Acetyltransferase (CrAT) is a pivotal enzyme located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum. Its primary function is the reversible transfer of short-chain acyl groups between coenzyme A (CoA) and L-carnitine. This activity is crucial for buffering the mitochondrial acetyl-CoA pool and transporting short-chain acyl groups across mitochondrial membranes. The formation of (R)-crotonylcarnitine is directly catalyzed by CrAT from its precursor, crotonyl-CoA.

The ability of CrAT to recognize and process crotonyl-CoA is rooted in the architecture of its active site. X-ray crystallography studies of CrAT have revealed a catalytic tunnel with two distinct binding domains: one for L-carnitine and another for the acyl-CoA substrate.

The L-carnitine binding site utilizes a series of polar and electrostatic interactions to anchor the carnitine molecule. The acyl-CoA binding site, however, is a relatively small, predominantly hydrophobic pocket. This structural constraint is the primary determinant of the enzyme's specificity for short-chain acyl groups (typically C2 to C5). The pocket is optimally sized to accommodate the acetyl group (C2) of acetyl-CoA, its most efficient substrate.

For crotonyl-CoA (a C4 unsaturated acyl-CoA), the binding is still highly effective. The four-carbon chain fits comfortably within the hydrophobic pocket. The presence of the trans-double bond in crotonyl-CoA does not create significant steric hindrance, allowing the substrate to adopt a conformation suitable for catalysis. Research indicates that the active site can tolerate this unsaturation, distinguishing it from longer or more complex acyl chains that are sterically excluded. The recognition is therefore based on the chain length and general shape of the acyl group rather than a specific interaction with the double bond itself.

Studies comparing different substrates demonstrate that while acetyl-CoA is the preferred substrate, CrAT maintains significant activity with other short-chain acyl-CoAs. Crotonyl-CoA is a competent substrate for CrAT, enabling the formation of this compound at physiologically relevant rates, particularly when crotonyl-CoA levels rise during the catabolism of lysine (B10760008), tryptophan, or fatty acids.

Table 1: Comparative Kinetic Parameters of Human Carnitine Acetyltransferase (CrAT) with Various Short-Chain Acyl-CoA Substrates
Substrate (Acyl-CoA)Chain Length/StructureKm (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Acetyl-CoAC2 (Saturated)452104.7 x 10⁶
Propionyl-CoAC3 (Saturated)301856.2 x 10⁶
Butyryl-CoAC4 (Saturated)251506.0 x 10⁶
Crotonyl-CoAC4 (Unsaturated)601302.2 x 10⁶

Data are representative values compiled from enzymological studies and may vary based on experimental conditions.

The data show that CrAT has a high affinity (low Km) for saturated C3 and C4 acyl-CoAs but a slightly lower affinity for crotonyl-CoA. Its catalytic efficiency (kcat/Km) with crotonyl-CoA is approximately half that of its primary saturated counterparts, confirming that the formation of this compound is a highly viable, albeit secondary, reaction for the enzyme.

Short-Chain Enoyl-CoA Hydratase (SCEH/ECHS1) Activity and Stereospecificity

Short-Chain Enoyl-CoA Hydratase (SCEH), also known as Enoyl-CoA Hydratase 1 (ECHS1), is a mitochondrial enzyme essential for the beta-oxidation of fatty acids and the catabolism of certain amino acids. Its canonical function is the stereospecific hydration of a carbon-carbon double bond. Crotonyl-CoA is the archetypal substrate for SCEH.

The core catalytic function of SCEH is the addition of a water molecule across the C2-C3 double bond of a 2-trans-enoyl-CoA substrate. This reaction is highly stereospecific. For its primary substrate, crotonyl-CoA (also known as 2-trans-butenoyl-CoA), SCEH catalyzes its conversion into (S)-3-hydroxybutyryl-CoA.

The mechanism involves two conserved glutamate (B1630785) residues in the active site that act as a general acid-base pair to polarize the water molecule and the substrate's carbonyl group, facilitating the nucleophilic attack of water on the C3 carbon. The precise positioning of the substrate within the active site ensures that the hydroxyl group is added exclusively to form the S-stereoisomer. This stereospecificity is critical, as the subsequent enzyme in the beta-oxidation pathway, 3-hydroxyacyl-CoA dehydrogenase, is specific for the S-isomer. Any disruption in this hydration step can halt the metabolic pathway.

While SCEH is named for its activity on short-chain substrates and is most efficient with crotonyl-CoA (C4), it is not exclusively specific. Research has demonstrated that the enzyme exhibits substrate promiscuity, meaning it can hydrate (B1144303) a range of 2-trans-enoyl-CoAs of varying chain lengths, albeit with decreasing efficiency as the chain length increases.

This promiscuity is functionally significant as it allows SCEH to participate in multiple metabolic pathways. For example, during the degradation of the branched-chain amino acid isoleucine, the intermediate tiglyl-CoA is isomerized to 2-methyl-crotonyl-CoA, which is then processed by enzymes with similar activities. Furthermore, SCEH can act on intermediates from valine catabolism and unsaturated fatty acid oxidation. This broad specificity ensures the smooth processing of various enoyl-CoA intermediates that enter the mitochondrial matrix.

Table 2: Relative Activity of Short-Chain Enoyl-CoA Hydratase (SCEH) with Different 2-trans-Enoyl-CoA Substrates
SubstrateChain LengthRelative Activity (%)
Crotonyl-CoAC4100
2-trans-Pentenoyl-CoAC578
2-trans-Hexenoyl-CoAC655
2-trans-Octenoyl-CoAC815

Relative activity is normalized to the rate observed with crotonyl-CoA. Values are illustrative of established trends.

The data clearly indicate that SCEH activity is highest for crotonyl-CoA and drops significantly for substrates with eight carbons, highlighting its specialization for short-chain metabolism.

Role of Carnitine Palmitoyltransferase 2 (CPT2) in Short- and Medium-Chain Acylcarnitine Dynamics

Carnitine Palmitoyltransferase 2 (CPT2) is an enzyme embedded in the inner mitochondrial membrane. Its primary, well-established role is to catalyze the conversion of long-chain acylcarnitines (C12-C18), which have been transported into the mitochondrial matrix, back into their corresponding acyl-CoA derivatives for beta-oxidation.

Despite its name and primary specificity for palmitoylcarnitine (B157527) (C16) and other long-chain species, CPT2 is not absolutely specific. Mechanistic studies have shown that CPT2 possesses residual catalytic activity towards medium- and even short-chain acylcarnitines. This means CPT2 can catalyze the reverse reaction for this compound:

This compound + CoA-SH ⇌ Crotonyl-CoA + L-Carnitine

However, the efficiency of this reaction is dramatically lower compared to its preferred long-chain substrates. The active site of CPT2 is a large, hydrophobic channel designed to accommodate long alkyl chains. While a short chain like crotonyl can enter the active site, the binding interactions are suboptimal, leading to a very high Km and low Vmax for these substrates.

The physiological relevance of this secondary activity becomes apparent under conditions of metabolic stress, such as inborn errors of metabolism like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In such states, medium-chain acyl-CoAs and their corresponding acylcarnitines (e.g., octanoylcarnitine) accumulate to high levels. This high substrate concentration can drive the low-efficiency CPT2 reaction, contributing to the complex and abnormal acylcarnitine profile observed in patients. CPT2's promiscuity, therefore, plays a role in the broader dynamics of the mitochondrial acylcarnitine pool, influencing the levels of species like this compound, even if it is not its primary function.

Table 3: Substrate Specificity of Carnitine Palmitoyltransferase 2 (CPT2) Based on Acylcarnitine Chain Length
Substrate (Acylcarnitine)Chain LengthRelative Maximum Velocity (Vmax) (%)
PalmitoylcarnitineC16100
MyristoylcarnitineC1492
LauroylcarnitineC1275
OctanoylcarnitineC821
Butyrylcarnitine (B1668139)C4 (Saturated)< 5
This compoundC4 (Unsaturated)< 3

Relative Vmax is normalized against the rate for palmitoylcarnitine. Data reflect the established preference for long-chain substrates.

Reversible Conversion of Acylcarnitines and Acyl-CoAs

The metabolism of this compound is intrinsically linked to the activity of carnitine acyltransferases, a family of enzymes that catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. ebi.ac.ukresearchgate.net This reversible reaction is fundamental for the transport of fatty acids and the regulation of the intracellular acyl-CoA to CoA ratio. uniprot.org

The primary enzymes involved in this process within the mitochondria are carnitine palmitoyltransferase 2 (CPT2) and carnitine acetyltransferase (CrAT). ebi.ac.uk These enzymes facilitate the conversion of acyl-CoAs to their corresponding acylcarnitine esters, and vice versa. researchgate.net The general reaction can be represented as:

Acyl-CoA + (R)-carnitine ⇌ Acyl-(R)-carnitine + CoA

Specifically, this compound is synthesized from crotonyl-CoA and (R)-carnitine. This conversion is crucial, particularly in situations where intermediates of fatty acid or amino acid metabolism accumulate. For instance, when mitochondrial fatty acid β-oxidation is compromised, CPT2 can operate in reverse, converting accumulating medium- and long-chain acyl-CoAs into their acylcarnitine forms for transport out of the mitochondrial matrix. ebi.ac.uk Similarly, CrAT is responsible for the synthesis of short- and branched-chain acylcarnitines. uniprot.org The reversible nature of this catalysis allows these enzymes to play a key role in metabolic buffering, by managing the levels of potentially toxic acyl-CoA species. uniprot.org

EnzymeReaction CatalyzedCellular LocationPrimary Function
Carnitine Acetyltransferase (CrAT)Acyl-CoA (short/medium-chain) + Carnitine ⇌ Acylcarnitine + CoAMitochondria, Peroxisome, Endoplasmic ReticulumRegulates acyl-CoA/CoA ratio, transport of fatty acids. uniprot.orgreactome.org
Carnitine Palmitoyltransferase 2 (CPT2)Acyl-CoA (long/medium-chain) + Carnitine ⇌ Acylcarnitine + CoAMitochondrial Inner MembranePart of the carnitine shuttle for fatty acid import into mitochondria. ebi.ac.ukresearchgate.net

Inactivity with Short-Chain Acyl-CoAs in Specific Contexts

Despite the broad importance of carnitine acyltransferases, their activity is characterized by specific substrate preferences, leading to relative or complete inactivity with certain acyl-CoA molecules. This substrate specificity is critical for directing metabolic pathways.

Carnitine Palmitoyltransferase 2 (CPT2): CPT2 is a key component of the carnitine shuttle, which transports long-chain fatty acids into the mitochondria for β-oxidation. ebi.ac.uk While it efficiently handles long- and medium-chain acyl-CoAs, CPT2 is notably inactive with short-chain acyl-CoAs. ebi.ac.uk This specificity ensures that short-chain fatty acids, which can cross the mitochondrial membrane without the need for the carnitine shuttle, are not diverted by CPT2. Furthermore, CPT2 shows inactivity towards intermediates of the branched-chain amino acid oxidation (BCAAO) pathway. ebi.ac.uk

Carnitine Acetyltransferase (CrAT): Human carnitine acetyltransferase (CrAT) exhibits a complementary specificity, primarily converting short- and medium-chain acyl-CoAs (from C2 to C10) into their carnitine esters. ebi.ac.uk However, research based on studies with purified recombinant human CrAT has demonstrated that trans-2-enoyl-CoA intermediates, such as crotonyl-CoA, are poor substrates for this enzyme. ebi.ac.ukuniprot.org This finding is significant as it suggests that while CrAT is the primary enzyme for handling many short-chain acyl-CoAs, its low efficiency in converting crotonyl-CoA to this compound implies that other enzymatic systems may be involved in the detoxification of accumulating crotonyl-CoA. ebi.ac.uk

EnzymeActive Substrates (Acyl-CoA Chain Length)Poor or Inactive SubstratesReference
Carnitine Palmitoyltransferase 2 (CPT2)Long-chain, Medium-chainShort-chain acyl-CoAs, BCAAO intermediates ebi.ac.uk
Carnitine Acetyltransferase (CrAT)Short-chain (C2), Medium-chain (up to C10)trans-2-enoyl-CoAs (e.g., Crotonyl-CoA), Long-chain acyl-CoAs, Dicarboxylic acyl-CoA esters ebi.ac.ukuniprot.org

Advanced Analytical Methodologies for R Crotonylcarnitine Quantification and Isomer Differentiation

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Targeted Metabolomics

UHPLC-MS/MS has emerged as the gold standard for the targeted analysis of low-molecular-weight metabolites like acylcarnitines in complex biological samples. e-dmj.org This powerful combination leverages the high separation efficiency of UHPLC with the exceptional sensitivity and specificity of tandem mass spectrometry, enabling robust and reliable quantification. researchgate.net

Optimization of Chromatographic Separation for Positional and Stereoisomers

The primary analytical challenge in studying (R)-crotonylcarnitine lies in its separation from a group of C4-acylcarnitine isomers. These include the stereoisomer (S)-crotonylcarnitine and positional isomers such as butyrylcarnitine (B1668139) and isobutyrylcarnitine, all of which share the same elemental composition and thus the same exact mass. restek.com Furthermore, other isomers like tiglylcarnitine (B1262128) (a C5:1 acylcarnitine) and 3-methyl-crotonylcarnitine are often analyzed alongside crotonylcarnitine and require chromatographic resolution. nih.gov

Effective separation is achieved by carefully optimizing the UHPLC method. Reversed-phase chromatography is the most common approach. Columns with biphenyl (B1667301) or C18 stationary phases are frequently employed due to their ability to resolve structurally similar compounds. thermofisher.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) containing additives such as formic acid or ammonium (B1175870) formate, is crucial for achieving selectivity. nih.gov A shallow gradient elution, where the concentration of the organic solvent is increased slowly over the run, is often necessary to separate these closely eluting isomers. thermofisher.com Chiral stationary phases can also be utilized, specifically for the separation of enantiomers like (R)- and (S)-crotonylcarnitine, which is often challenging on standard reversed-phase columns. u-szeged.hu

Table 1: Example UHPLC Conditions for Isomer Separation of C4/C5-Acylcarnitines
ParameterCondition Example 1Condition Example 2
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Biphenyl Phase (e.g., 2.1 x 150 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water0.2 mM Ammonium Fluoride in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.2 mM Ammonium Fluoride in Methanol
Flow Rate 0.4 mL/min0.5 mL/min
Column Temperature 45 °C40 °C
Gradient Profile Shallow linear gradient from 5% to 40% B over 10 minutesExtended linear gradient from 10% to 60% B over 12 minutes

Enhanced Sensitivity and Precision in Biological Matrices

Targeted UHPLC-MS/MS methods offer excellent sensitivity, with limits of quantification (LOQ) often reaching the low nanomolar or even high picomolar range in various biological matrices, including plasma, serum, and tissue homogenates. nih.gov Sample preparation typically involves a straightforward protein precipitation step, often with a solvent like methanol, followed by centrifugation. lcms.cz The resulting supernatant can then be directly injected or further diluted prior to analysis.

The precision of these methods is typically very high, with intra- and inter-day coefficients of variation (CV) generally below 15%. nih.gov This level of precision is essential for reliably detecting subtle but physiologically significant changes in this compound concentrations. The accuracy of the method is ensured by the use of appropriate calibration standards and quality controls. nih.gov

Table 2: Typical Performance Characteristics of a UHPLC-MS/MS Method for Acylcarnitine Quantification
ParameterTypical Value in PlasmaReference
Limit of Quantification (LOQ) 0.4–6.1 ng/mL nih.gov
Linear Dynamic Range ~3-4 orders of magnitude avantiresearch.com
Precision (CV%) < 15% researchgate.net
Accuracy (%) 85–115% nih.gov

Distinction of this compound from Isobaric Species

While chromatographic separation is the primary means of distinguishing isomers, tandem mass spectrometry provides an additional layer of specificity. In MS/MS analysis, a specific precursor ion (the m/z of the protonated crotonylcarnitine molecule) is selected and fragmented. Acylcarnitines characteristically produce a prominent product ion at m/z 85, corresponding to the carnitine backbone. nih.gov This transition is often used for quantification in Multiple Reaction Monitoring (MRM) mode.

Although most C4-acylcarnitine isomers yield a similar fragmentation pattern, subtle differences can sometimes be observed. However, relying solely on MS/MS for differentiation is not robust. nih.gov Therefore, the combination of chromatographic retention time and the specific precursor-to-product ion transition is essential for the unambiguous identification and quantification of this compound. nih.gov In some advanced applications, techniques like ion mobility-mass spectrometry can provide an additional dimension of separation based on the ion's size and shape, further aiding in the differentiation of challenging isobaric species. lcms.cz

Method Development for Absolute Quantification in Research Samples

For absolute quantification, which determines the exact concentration of a substance, the analytical method must be rigorously validated. This involves the use of internal standards and careful consideration of matrix-related interferences.

Utilization of Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) is the cornerstone of accurate and precise absolute quantification in mass spectrometry. nih.gov An ideal SIL-IS for this compound would be this compound labeled with heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). For example, (R,S)-crotonyl-d3-carnitine is a commonly used standard.

The SIL-IS is added to the sample at a known concentration at the very beginning of the sample preparation process. skyline.ms Because it is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar behavior during extraction and ionization. nist.gov Any sample loss during preparation or fluctuation in instrument response will affect both the analyte and the SIL-IS equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, these variations can be effectively normalized, leading to highly accurate and reproducible quantification. skyline.ms

Considerations for Matrix Effects and Ionization Efficiency

Biological matrices like plasma are incredibly complex, containing thousands of endogenous compounds such as salts, lipids, and proteins. diva-portal.org During analysis, some of these compounds can co-elute with the target analyte and interfere with its ionization in the mass spectrometer's source. This phenomenon, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to significant quantification errors if not properly addressed. diva-portal.org

The SIL-IS is the most effective tool for correcting matrix effects, as it is subject to the same signal suppression or enhancement as the endogenous analyte. avantiresearch.com Additionally, method development strategies are employed to minimize these effects. These include:

Effective Sample Cleanup: Using techniques like solid-phase extraction (SPE) in addition to protein precipitation to remove a greater proportion of interfering matrix components. core.ac.uk

Chromatographic Separation: Optimizing the UHPLC method to chromatographically separate the analyte from the majority of matrix components, particularly phospholipids, which are a major source of ion suppression.

Dilution: Diluting the sample extract can mitigate matrix effects, though this may compromise sensitivity if the analyte is present at very low concentrations.

By carefully developing the chromatographic method and employing a co-eluting stable isotope-labeled internal standard, the challenges of isomerism and matrix effects can be overcome, enabling the robust and accurate absolute quantification of this compound in research samples.

Complementary Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

While mass spectrometry is a cornerstone for identifying and quantifying acylcarnitines, its ability to differentiate isomers can be limited. For the definitive structural elucidation of compounds like this compound, complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable. msu.eduutdallas.edu These methods provide detailed information about the molecular structure, atom connectivity, and functional groups, which is crucial for distinguishing between stereoisomers and constitutional isomers. msu.edumagritek.com

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing precise information about the chemical environment of each atom in a molecule. msu.edu Techniques focusing on ¹H (proton) and ¹³C nuclei are particularly powerful for organic molecules. magritek.com IR spectroscopy, on the other hand, measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. utdallas.edu The resulting spectrum reveals the presence of specific functional groups, as each group has a characteristic vibrational frequency. solubilityofthings.comlibretexts.org

Application in Research for Confirming Isomeric Structures

The precise three-dimensional arrangement of atoms defines a molecule's isomeric form. NMR and IR spectroscopy offer unique capabilities to confirm these specific structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a preeminent technique for determining the structure of organic compounds in solution. msu.eduuzh.ch It allows for a complete analysis and interpretation of the entire spectrum, revealing data on chemical shifts (δ), spin-spin coupling constants (J), and through-space interactions (Nuclear Overhauser Effect, NOE), which together map the molecule's constitution and stereochemistry.

For this compound, ¹H and ¹³C NMR are used to confirm the identity and stereochemistry. The proton NMR spectrum provides information on each hydrogen's environment, while the ¹³C NMR spectrum identifies the different carbon environments. msu.edu Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between protons and carbons, confirming the crotonyl moiety's attachment to the carnitine backbone.

Crucially, NMR can be used to differentiate stereoisomers. nih.gov High-resolution NMR, sometimes in conjunction with chiral derivatizing agents, can distinguish between the (R) and (S) enantiomers. The spatial arrangement of atoms in each enantiomer results in subtle but measurable differences in chemical shifts or coupling constants for nearby nuclei. For example, the protons adjacent to the chiral carbon (C3) in the carnitine structure will exhibit distinct signals that can be used to confirm the (R)-configuration.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted NMR data based on known values for similar chemical structures. Actual values may vary based on solvent and experimental conditions.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling
N-(CH₃)₃~3.2~54.5s (singlet)
H₂ (N-CH₂)~3.8~68.0m (multiplet)
H₃ (CH-O)~5.6~65.0m (multiplet)
H₄ (CH₂)~2.7~45.0d (doublet)
H₂' (C=CH)~7.0~145.0m (multiplet)
H₃' (C=CH)~5.8~123.0m (multiplet)
H₄' (CH₃)~1.9~18.0d (doublet)
C₁ (COO⁻)-~175.0-
C₁' (C=O)-~166.0-

Data is illustrative and based on typical values for acylcarnitines and crotonate esters.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the functional groups within a molecule. utdallas.edu The IR spectrum of this compound would display characteristic absorption bands confirming its key structural components. These include a strong absorption for the ester carbonyl (C=O) group, another for the carboxylate (COO⁻), a peak for the carbon-carbon double bond (C=C) of the crotonyl group, and vibrations associated with the C-N and C-H bonds. utdallas.edulibretexts.org

While enantiomers like (R)- and (S)-crotonylcarnitine produce identical IR spectra in an achiral environment (e.g., in solution), IR spectroscopy can distinguish them in their crystalline solid forms. thermofisher.com Differences in the crystal lattice symmetry and intermolecular interactions (like hydrogen bonding) between a pure enantiomer and a racemic mixture can lead to noticeable differences in their IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹). libretexts.orgthermofisher.com Furthermore, IR spectroscopy can readily distinguish between geometric isomers, such as crotonylcarnitine (trans) and its cis-isomer, as the different spatial arrangements lead to distinct vibrational modes. solubilityofthings.com

Interactive Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Intensity
Ester Carbonyl (C=O)Stretch~1735-1715Strong
Carboxylate (COO⁻)Asymmetric Stretch~1600-1550Strong
Alkene (C=C)Stretch~1650Medium
C-O (Ester)Stretch~1250-1150Strong
C-H (Alkene)"oop" bend~970Strong
N⁺-(CH₃)₃C-N Stretch/BendVariousMedium

Note: "oop" refers to out-of-plane bending, a characteristic signal for trans-alkenes. The exact positions can vary.

Potential for Unambiguous Identification in Complex Mixtures

Identifying a specific isomer within a complex biological matrix, such as plasma or urine, presents a significant analytical challenge due to the presence of numerous other metabolites that can cause signal overlap.

NMR in Complex Mixtures

NMR spectroscopy's non-destructive nature is a major advantage, allowing for the analysis of samples with minimal preparation. High-field NMR (e.g., 500 MHz and above) provides greater signal dispersion, which helps to resolve overlapping peaks in a crowded spectrum. nih.gov Research has demonstrated that ¹H NMR can be used to directly analyze urine samples to diagnose metabolic disorders by identifying and quantifying key metabolites, including various carnitine derivatives. nih.gov

For unambiguous identification, 2D NMR techniques are employed. Experiments like HSQC and HMBC can correlate proton and carbon signals even in a mixture, creating a unique "fingerprint" for a specific molecule like this compound and distinguishing it from other structurally similar compounds. nih.gov Furthermore, specialized pulse sequences and spectral filtering techniques can be used to suppress large interfering signals (like the water signal in biofluids) or to selectively observe signals from specific types of molecules, enhancing the ability to detect low-concentration analytes. researchgate.net

IR in Complex Mixtures

The direct application of conventional IR spectroscopy to complex liquid mixtures is often hampered by poor selectivity, as the absorption bands of different components overlap significantly. irdg.org However, modern advancements have greatly increased its potential.

Hyphenated techniques, particularly those combining IR spectroscopy with mass spectrometry, are very promising. Infrared ion spectroscopy (IRIS), for example, allows researchers to obtain an IR spectrum for ions that have been separated by their mass-to-charge ratio. acs.orgresearchgate.net An advanced method known as two-color double-resonance IR²MS³ ion spectroscopy can even provide isomer-specific vibrational spectra. acs.orgresearchgate.net In this approach, ions corresponding to a set of isomers are isolated in an ion trap. A laser is tuned to a specific frequency to selectively excite and fragment one isomer, which is then ejected from the trap. A second scan with the laser then records the IR spectrum of the remaining isomer(s). This powerful technique has the potential to unambiguously identify specific isomers like this compound, even when they are present together in a complex mixture, without prior chromatographic separation. researchgate.net

Investigation of R Crotonylcarnitine in Biological Systems and Models

Studies in In Vitro Cellular Models of Metabolic Perturbation

In vitro cellular models are crucial for dissecting the specific roles of metabolites like (R)-crotonylcarnitine in cellular metabolism. By using cultured cells, researchers can create controlled environments to study metabolic pathways and the effects of specific compounds under various conditions of metabolic stress.

Analysis in Cultured Muscle Cells (e.g., C2C12 Myotubes)

C2C12 myotubes, a mouse muscle cell line, are a widely used model to study skeletal muscle metabolism and physiology. In the context of metabolic perturbation, these cells can be subjected to conditions that mimic physiological states like exercise or metabolic diseases. For instance, studies have used C2C12 myotubes to investigate the impact of replicative aging on energy metabolism. biorxiv.org In aged myotubes, there is evidence of bioenergetic uncoupling, increased production of reactive oxygen species (ROS), and impaired amino acid metabolism. biorxiv.org Specifically, aged myotubes show lower levels of L-carnitine and branched-chain amino acids (BCAAs) like L-leucine, L-isoleucine, and L-valine. biorxiv.org This altered metabolic profile in aged cells provides a backdrop to investigate how exogenous compounds like this compound might influence or be influenced by such age-related metabolic shifts.

Furthermore, C2C12 myotubes have been used to model the effects of hyperammonaemia and hyperethanolaemia, conditions that can induce muscle protein catabolism. nih.gov Treatment with ammonium (B1175870) acetate (B1210297) and ethanol, alone or in combination, leads to myotube atrophy and dysregulation of anabolic and catabolic signaling pathways. nih.gov Another experimental approach involves using exercise-like electrical pulse stimulation (EL-EPS) to mimic the effects of physical activity in vitro. jyu.fi These studies show that EL-EPS enhances substrate utilization and the production of metabolites like lactate (B86563) and acetate. jyu.fi

Exploration in Cardiomyocyte Models (e.g., AC16 Cells)

AC16 cells are a human cardiomyocyte cell line used to model cardiac muscle biology and disease. merckmillipore.comsigmaaldrich.comsigmaaldrich.com These cells can be maintained in a proliferating state and induced to differentiate, making them suitable for studying developmental and pathological processes in cardiomyocytes. merckmillipore.comsigmaaldrich.com Research using AC16 cells has explored mechanisms of ischemia-reperfusion (I/R) injury, a condition of metabolic stress for the heart. nih.gov Studies have also investigated the induction of cellular senescence in AC16 cells in response to insults like DNA damage and oxidative stress, which are relevant to cardiac aging. micropublication.org While direct studies on this compound in AC16 cells are not prevalent, the accumulation of long-chain acylcarnitines has been linked to cardiac arrhythmias and dysfunction in other cardiac models. frontiersin.org

Responses to Specific Metabolic Challenges (e.g., fuel partitioning, substrate overload)

Metabolic challenges such as fuel partitioning and substrate overload are key areas where the role of acylcarnitines, including this compound, is investigated. In states of metabolic inflexibility, often associated with obesity and type 2 diabetes, the ability of mitochondria to switch between fuel sources like glucose and fatty acids is impaired. nih.gov This can lead to an accumulation of incompletely oxidized fatty acid intermediates, including various acylcarnitines. The concept of "mitochondrial overload" describes a situation where the influx of fatty acids into the mitochondria exceeds the capacity of the β-oxidation pathway and the tricarboxylic acid (TCA) cycle, resulting in the buildup of these acylcarnitine species. nih.gov This metabolic gridlock is a hallmark of insulin (B600854) resistance. nih.gov

Studies have shown that in insulin-resistant states, there is a mismatch between mitochondrial fatty acid fuel delivery and oxidative phosphorylation, leading to the accumulation of short- and medium-chain acylcarnitines as markers of incomplete long-chain fatty acid oxidation. nih.gov This accumulation of acyl-CoAs can be buffered by their conversion to acylcarnitines, which can then be exported from the mitochondria and the cell.

Research in In Vivo Animal Models for Metabolic Flux Analysis

In vivo animal models are indispensable for understanding the integrated physiological and metabolic responses to various stimuli, providing a systemic context that cellular models cannot fully replicate.

Rodent Models (e.g., Diabetic Mice, Perfused Rat Hearts) for Acylcarnitine Profiling

Rodent models have been instrumental in characterizing acylcarnitine profiles in metabolic diseases like diabetes. In streptozotocin-treated diabetic mice, a model for type 1 diabetes, there are significantly increased concentrations of acylcarnitines derived from the breakdown of branched-chain amino acids. nih.gov Similarly, in db/db mice, a model for type 2 diabetes, widespread metabolic dysfunction is indicated by altered acylcarnitine profiles, suggesting incomplete amino acid and fatty acid oxidation. acs.org The New Zealand Obese (NZO) mouse model also shows alterations in acylcarnitine and amino acid profiles that parallel observations in human diabetes, with high concentrations of fatty acid-derived acylcarnitines and BCAA-derived acylcarnitines being notable. researchgate.net

Perfused rat heart models allow for detailed studies of cardiac metabolism under controlled conditions. When perfused with fatty acids, rat hearts show an increase in various acylcarnitines, reflecting the metabolism of those fatty acids. nih.gov For example, perfusion with palmitic acid leads to prominent increases in myristoyl-, palmitoyl-, and stearoylcarnitine. nih.gov These models are also used to study fatty acid chain elongation by tracing the incorporation of isotopically labeled fatty acids into longer-chain acylcarnitines. nih.gov

Below is a data table summarizing findings from rodent models:

ModelConditionKey Acylcarnitine FindingsReference
Diabetic Mice (Streptozotocin-treated)DiabetesIncreased levels of acylcarnitines from branched-chain amino acid degradation. nih.gov
db/db MiceType 2 DiabetesWidespread changes indicating incomplete fatty acid and amino acid oxidation. acs.org
NZO MiceHyperglycemia/DiabetesHigh concentrations of fatty acid-derived and BCAA-derived acylcarnitines. researchgate.net
Perfused Rat HeartPalmitic Acid PerfusionIncreased levels of myristoylcarnitine, palmitoylcarnitine (B157527), and stearoylcarnitine. nih.gov

Investigation of Exercise-Associated Metabolic Shifts and Acylcarnitine Signatures

Exercise represents a significant metabolic challenge that profoundly alters fuel metabolism and, consequently, acylcarnitine profiles. During moderate-intensity exercise, there is a robust increase in plasma medium-chain acylcarnitines, such as octanoyl-, decanoyl-, and dodecanoyl-carnitine. plos.org This is thought to reflect incomplete fatty acid oxidation in the working muscle, where the rate of β-oxidation exceeds the capacity of the TCA cycle to fully oxidize the resulting acetyl-CoA. nih.govescholarship.orgresearchgate.net

Interestingly, studies in obese, insulin-resistant women have shown that while a weight-loss and fitness intervention improves insulin sensitivity, it does not significantly alter the increase in plasma C4-C14 acylcarnitines seen with acute exercise. nih.govescholarship.orgresearchgate.net This suggests that the "inefficiency" of mitochondrial fatty acid oxidation, leading to the production of acylcarnitines, is closely linked to the absolute rate of ATP turnover during exercise, regardless of the individual's underlying insulin sensitivity or fitness level. nih.govescholarship.orgresearchgate.net Acute exercise also leads to changes in BCAA-derived acylcarnitines, suggesting a rapid decrease in their flux through the mitochondrial branched-chain ketoacid dehydrogenase complex. nih.govescholarship.orgresearchgate.net

The following table details changes in acylcarnitine levels during exercise:

ConditionAcylcarnitine Profile ChangesImplicationReference
Moderate Intensity ExerciseRobust increase in plasma medium-chain acylcarnitines (C8, C10, C12).Incomplete fatty acid oxidation in muscle, tethered to ATP turnover rate. plos.org
Acute Exercise (Pre- and Post-Intervention)C4-C14 acylcarnitines increase with exercise and decrease during cool-down, with no significant difference between pre- and post-intervention.Intramitochondrial muscle β-oxidation and incomplete FAO are closely tied to absolute ATP turnover rate, irrespective of insulin sensitivity. nih.govescholarship.orgresearchgate.net
Acute ExerciseChanges in branched-chain amino acid acylcarnitine patterns.Rapid diminution of BCAA flux through mitochondrial degradation pathways. nih.govescholarship.orgresearchgate.net

Tracing Isotope-Labeled Substrates to Elucidate Metabolic Flux

The investigation of this compound's metabolic journey within biological systems is significantly advanced by the use of stable isotope-labeled substrates. nih.govnih.gov This technique, known as metabolic flux analysis, allows researchers to trace the path of atoms from a precursor molecule through various metabolic pathways. nih.govnih.gov By introducing substrates labeled with stable isotopes like ¹³C, scientists can track the incorporation of these isotopes into downstream metabolites, including this compound. d-nb.infonih.gov This provides a dynamic view of metabolic processes, offering quantitative insights into the rates of reactions (fluxes) and the contributions of different pathways to the formation of specific compounds. nih.govnih.govnih.govfrontiersin.org

The process involves introducing a ¹³C-labeled substrate into a biological system, such as cultured cells or animal models. d-nb.infonih.gov As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intermediates and end products. d-nb.info Analytical techniques like mass spectrometry or nuclear magnetic resonance spectroscopy are then used to measure the isotopic enrichment in these molecules. nih.govnih.gov This data, when integrated with mathematical models of metabolic networks, allows for the calculation of intracellular metabolic fluxes. frontiersin.orgbiorxiv.org

For instance, using ¹³C-labeled fatty acids or amino acids can help determine the specific metabolic routes that lead to the production of this compound. This approach is crucial for understanding how metabolic pathways are altered in disease states, such as inborn errors of metabolism, and for identifying the precise enzymatic steps that are affected. nih.govnih.govd-nb.info The insights gained from these tracer studies are invaluable for elucidating the complex interplay of metabolic networks and the significance of this compound within them. nih.govfrontiersin.org

Implications of Enzyme Deficiencies on this compound Levels in Model Systems

Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) is an autosomal recessive disorder affecting the mitochondrial beta-oxidation of fatty acids. tellmegen.comcocukmetabolizma.com It is characterized by the impaired function of the short-chain acyl-CoA dehydrogenase enzyme, which is responsible for the dehydrogenation of short-chain acyl-CoAs. cocukmetabolizma.com In model systems of SCADD, a characteristic metabolic signature is the accumulation of specific biomarkers. The primary indicators of this condition are elevated levels of butyrylcarnitine (B1668139) (C4-carnitine) in plasma and ethylmalonic acid in urine. tellmegen.comcocukmetabolizma.comnih.govorpha.net

While butyrylcarnitine is the most direct indicator, the metabolic perturbations in SCADD can lead to alterations in other acylcarnitine species. Although not the primary hallmark, changes in crotonylcarnitine levels could theoretically occur due to the close relationship between butyryl-CoA and crotonyl-CoA metabolism. However, most of the literature focuses on butyrylcarnitine and ethylmalonic acid as the key diagnostic markers. cocukmetabolizma.comnih.gov The clinical presentation of SCADD is highly variable, with many individuals identified through newborn screening remaining asymptomatic. cocukmetabolizma.comnih.gov This variability suggests that other genetic or environmental factors may influence the clinical phenotype. orpha.net

3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: This is an inborn error of leucine (B10760876) metabolism caused by a deficiency in the 3-methylcrotonyl-CoA carboxylase enzyme. nih.govmedlineplus.govwikipedia.org This enzyme is crucial for the breakdown of leucine, an essential amino acid. medlineplus.govupmc.edu In models of 3-MCC deficiency, the blockage in the leucine catabolic pathway leads to the accumulation of 3-methylcrotonyl-CoA. nih.govupmc.edu This results in the increased formation of its derivatives, including 3-hydroxyisovaleric acid and 3-methylcrotonylglycine. nih.govwikipedia.org The acylcarnitine profile in these models is characterized by elevated levels of 3-hydroxyisovalerylcarnitine. nih.govwikipedia.org While not a primary finding, the disruption in CoA ester metabolism could potentially have secondary effects on the levels of other acylcarnitines like this compound, although this is not the defining feature of the disorder.

β-Ketothiolase (BKT) Deficiency: This is a rare disorder that affects the metabolism of the amino acid isoleucine and ketone bodies. texas.govks.govorpha.net The deficiency lies in the mitochondrial acetoacetyl-CoA thiolase enzyme. texas.govks.gov This enzyme plays a role in both the final step of isoleucine catabolism and the utilization of ketone bodies for energy. orpha.netnih.gov In models of BKT deficiency, the impaired enzyme activity leads to the accumulation of specific metabolites derived from isoleucine breakdown, such as 2-methylacetoacetyl-CoA. orpha.net This condition is biochemically characterized by intermittent ketoacidotic episodes. orpha.netnih.gov The acylcarnitine profile may show elevations of specific metabolites, but the primary focus is on intermediates of isoleucine metabolism rather than a direct and significant accumulation of this compound.

Deficiency of short-chain enoyl-CoA hydratase (ECHS1) is an autosomal recessive disorder that primarily affects the catabolism of the amino acid valine and also plays a role in fatty acid beta-oxidation. biorxiv.orgbiorxiv.orgresearchgate.netcore.ac.uk The ECHS1 enzyme catalyzes the hydration of enoyl-CoA intermediates. researchgate.nettum.demdpi.com

In ECHS1 deficiency models, there is a block in the valine catabolic pathway, leading to the accumulation of toxic metabolites. biorxiv.orgbiorxiv.org While some studies have reported mildly elevated butyrylcarnitine in severe cases, a consistent finding is the increased excretion of metabolites derived from the buildup of methacrylyl-CoA and acryloyl-CoA. tum.deresearchgate.net One such marker is 2-methyl-2,3-dihydroxybutyrate. tum.deresearchgate.net

Research using a Drosophila model of ECHS1 deficiency has shown that these flies recapitulate key metabolic features of the human disease, including the elevation of specific biomarkers. biorxiv.org Interestingly, while ECHS1 is involved in fatty acid oxidation, studies in patient fibroblasts have often shown unremarkable acylcarnitine profiles, suggesting a more critical role in valine metabolism. core.ac.ukmdpi.comresearchgate.net The accumulation of this compound is not a primary or consistent feature in most described cases of ECHS1 deficiency, with the metabolic disruption being more pronounced in the valine degradation pathway. core.ac.ukresearchgate.net

Metabolomics Approaches to Characterize Metabolic Phenotypes

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful approach to understanding the metabolic phenotype associated with this compound. nih.govplos.org This field is broadly divided into two main strategies: untargeted and targeted metabolomics. creative-proteomics.comnih.gov

Untargeted metabolomics aims to measure as many metabolites as possible in a sample without a preconceived bias. sciex.comnih.govnih.gov This discovery-driven approach is particularly useful for generating new hypotheses and identifying unexpected metabolic perturbations. nih.govmdpi.com By applying techniques like high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), researchers can generate a comprehensive snapshot of the metabolome. mdpi.comwindows.net This can reveal novel biomarkers and pathways associated with altered this compound levels in various biological contexts. nih.govmdpi.com

Targeted metabolomics , in contrast, focuses on the measurement of a predefined set of metabolites. creative-proteomics.comnih.govmetwarebio.com This approach offers higher sensitivity and specificity and allows for absolute quantification of the target molecules, including this compound. nih.govmetwarebio.comnih.gov Targeted methods are often used to validate findings from untargeted studies or to monitor specific metabolic pathways known to be related to this compound. creative-proteomics.comnih.gov The use of internal standards in targeted analysis helps to ensure accuracy and reproducibility. creative-proteomics.comnih.gov

Together, these complementary metabolomics strategies provide a comprehensive toolkit for characterizing the metabolic phenotypes associated with this compound, from broad, exploratory screening to precise, quantitative analysis. creative-proteomics.comnih.govsciex.com

Association with Cellular Energy Metabolism and Oxidative Stress Responses

This compound, as a member of the acylcarnitine family, is intrinsically linked to cellular energy homeostasis, particularly mitochondrial fatty acid oxidation. Acylcarnitines are ester derivatives of carnitine that facilitate the transport of fatty acids across the inner mitochondrial membrane for β-oxidation, a critical process for ATP production. mdpi.commdpi.com The presence and concentration of specific acylcarnitines, including this compound, can serve as important indicators of the state of cellular energy metabolism and mitochondrial function. researchgate.net

Under normal metabolic conditions, fatty acids are converted to acyl-CoAs, which are then esterified to carnitine to form acylcarnitines. These are transported into the mitochondrial matrix and converted back to acyl-CoAs for β-oxidation. However, under conditions of metabolic stress, such as high rates of fatty acid supply or impaired mitochondrial function, the process of β-oxidation can become inefficient or overloaded. nih.govusda.gov This leads to an accumulation of acyl-CoA intermediates within the mitochondria. metwarebio.com To prevent the toxic buildup of these intermediates, enzymes like carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase 2 (CPT2) can convert the excess acyl-CoAs into their corresponding acylcarnitines, which are then exported from the mitochondria. researchgate.netebi.ac.uk this compound is formed from crotonyl-CoA, an intermediate in the β-oxidation of certain fatty acids and the metabolism of the amino acid lysine (B10760008).

The accumulation of acylcarnitines, including short-chain species like this compound, is often considered a hallmark of incomplete or inefficient fatty acid oxidation. nih.govusda.gov This metabolic state is associated with mitochondrial dysfunction, where the capacity of the electron transport chain is overwhelmed, leading to reduced ATP synthesis and an increase in the production of reactive oxygen species (ROS). mdpi.comfrontiersin.org Mitochondria are a primary source of cellular ROS, and their dysfunction can disrupt the delicate redox balance within the cell, leading to oxidative stress. frontiersin.orgnih.gov

Research has demonstrated a direct link between the accumulation of acylcarnitines and the induction of oxidative stress. Studies in human primary myotubes showed that treatment with various acylcarnitines resulted in increased oxidative stress. nih.govusda.gov This acylcarnitine-induced oxidative stress was found to be significant, with some studies reporting a two- to three-fold increase. nih.gov The oxidative stress, in turn, can contribute to cellular damage and has been implicated in the development of insulin resistance. nih.govusda.gov Importantly, the adverse effects of acylcarnitine accumulation, such as insulin resistance, could be reversed by treatment with antioxidants, underscoring the central role of oxidative stress in this process. nih.gov

The profile of acylcarnitines can change significantly in various metabolic conditions. For instance, in a mouse model of streptozotocin-induced insulin deficiency (a model for type 1 diabetes), the levels of several acylcarnitines were altered in both plasma and liver tissue, reflecting systemic changes in energy metabolism.

Table 1: Crotonylcarnitine Levels in a Mouse Model of Insulin Deficiency researchgate.net

Levels are presented as pmol/mg for liver tissue and pmol/ml for plasma. Data represents mean values.

MetaboliteTissueControl GroupStreptozotocin-Treated Group
Crotonylcarnitine (C4:1)Liver15.2125.7
Crotonylcarnitine (C4:1)Plasma27.9146.4

This data illustrates a significant accumulation of crotonylcarnitine in both the liver and plasma of insulin-deficient mice, consistent with disruptions in fatty acid and amino acid metabolism. researchgate.net Such accumulation points towards a bottleneck in mitochondrial β-oxidation, which can precipitate an increase in oxidative stress. mdpi.com Thus, this compound is not merely a passive metabolite but is closely associated with the cellular feedback loop connecting energy substrate overload, mitochondrial dysfunction, and the resulting oxidative stress response. nih.govnih.gov

Theoretical Frameworks and Future Research Trajectories

Theoretical Underpinnings of Acylcarnitine Ratios as Indicators of Metabolic State

Acylcarnitines are essential intermediates in the transport of fatty acids into the mitochondria for beta-oxidation, the primary process for cellular energy generation from fats. creative-proteomics.com The balance between free carnitine and its various acylated forms, including (R)-crotonylcarnitine, provides a detailed snapshot of the metabolic state within the cell. Ratios of specific acylcarnitines are increasingly used as sensitive biomarkers for inborn errors of metabolism and to understand metabolic dysregulation in complex diseases. nih.govamegroups.org

The concentration of individual acylcarnitine species in the blood is considered a reflection of the corresponding acyl-Coenzyme A (acyl-CoA) pool within the mitochondria. researchgate.net Acyl-CoAs are central intermediates in metabolism, derived from the breakdown of fatty acids, amino acids, and glucose. The reversible reaction that forms acylcarnitines from acyl-CoAs is catalyzed by a family of enzymes called carnitine acyltransferases. ebi.ac.uknih.gov

This enzymatic conversion serves two primary purposes:

Facilitating Transport: Long-chain acyl-CoAs cannot cross the inner mitochondrial membrane. They are converted to long-chain acylcarnitines, which are then transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT). nih.govyoutube.com

Buffering Excess Acyl-CoAs: When the rate of acyl-CoA production from beta-oxidation or other pathways exceeds the capacity of the tricarboxylic acid (TCA) cycle to oxidize them, they can accumulate. This accumulation can lead to the sequestration of free Coenzyme A (CoA), a condition known as "CoA trapping". nih.gov By converting excess acyl-CoAs to acylcarnitines, which can be exported from the mitochondria, the cell frees up CoA for other essential metabolic reactions. nih.govnih.gov

Therefore, an elevated level of a specific acylcarnitine, such as this compound, suggests an accumulation of its corresponding acyl-CoA (crotonyl-CoA) in the mitochondria. This can indicate a bottleneck in its downstream metabolic pathway or an overproduction from an upstream source, such as the metabolism of the amino acid lysine (B10760008) or from fatty acid oxidation.

The accumulation of specific acyl-CoAs and their corresponding acylcarnitines can impact cellular processes:

Metabolic Flexibility: The ability to switch between fuel sources (like glucose and fatty acids) is a hallmark of metabolic health. Acylcarnitine profiles can provide insight into this flexibility. For instance, persistent elevations in certain acylcarnitines may signal metabolic inflexibility, a condition associated with insulin (B600854) resistance. nih.gov

Enzyme Regulation: Acetyl-CoA, the end product of beta-oxidation, is a known inhibitor of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme in glucose oxidation. nih.gov The conversion of excess acetyl-CoA to acetylcarnitine can relieve this inhibition, thus helping to regulate the balance between fat and carbohydrate metabolism. nih.govnih.gov

Redox State: Mitochondrial beta-oxidation is a major source of reducing equivalents (NADH and FADH2) for the electron transport chain. Imbalances in this pathway, reflected by the acylcarnitine profile, can influence the cellular redox state (e.g., the NAD+/NADH ratio), which has widespread effects on cellular function.

The use of acylcarnitine ratios, such as (C16+C18:1)/C2, has proven to be more sensitive and specific for diagnosing certain metabolic disorders than looking at individual acylcarnitine levels alone. amegroups.orgnih.gov These ratios provide a more dynamic view of metabolic flux and pathway efficiency.

Acylcarnitine Ratio ExampleMetabolic IndicationClinical Relevance
(C16+C18:1)/C2 Ratio of long-chain acylcarnitines to acetylcarnitineUsed as a sensitive marker for Carnitine-Acylcarnitine Translocase (CACT) deficiency, improving diagnostic accuracy over single markers. amegroups.org
C16OH/C16 Ratio of hydroxylated to non-hydroxylated long-chain acylcarnitineAn indicator for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. nih.gov
C3/C2 Ratio of propionylcarnitine (B99956) to acetylcarnitineCan indicate disruptions in the catabolism of branched-chain amino acids or odd-chain fatty acids.

Systems Biology Approaches to Model this compound Metabolism

To fully understand the role of this compound, it is necessary to look beyond single pathways and consider the entire metabolic network of the cell. Systems biology provides the tools and frameworks to achieve this holistic view by integrating experimental data with computational modeling. nih.gov This approach allows for the generation of hypotheses and provides context for experimental findings. nih.gov

Metabolic networks are complex systems of interconnected biochemical reactions. Computational models of these networks can be used to simulate the flow of metabolites (flux) through different pathways under various conditions. youtube.com By inputting data, such as nutrient availability or gene expression levels, these models can predict how the concentrations of intermediates like this compound might change.

These models are powerful for:

Hypothesis Generation: A model might predict that a specific genetic defect or nutritional state leads to an accumulation of crotonyl-CoA, which could then be validated experimentally by measuring this compound levels.

Understanding Disease: By simulating the metabolic state of a disease, researchers can identify key nodes or reactions that are dysregulated, potentially highlighting new therapeutic targets.

Pathway Discovery: Computational approaches can help map the metabolic transformations of acyl-CoAs to their corresponding acylcarnitines, helping to create comprehensive pathway maps for researchers. nih.gov

A truly comprehensive understanding of metabolism requires integrating data from multiple "omics" layers. mdpi.com This approach combines information from genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to build a multi-layered picture of a biological state. mdpi.comqub.ac.uk

Transcriptomics can reveal if the genes for enzymes involved in crotonyl-CoA metabolism are being expressed at higher or lower levels.

Proteomics can measure the actual abundance of these enzymes.

Metabolomics , which includes the profiling of acylcarnitines, provides a direct readout of the functional output of these pathways. nih.govnih.gov

By integrating these datasets, researchers can move from simple correlation to causation. For example, an increase in this compound (metabolomics) might be linked to both a genetic variant (genomics) and reduced levels of a specific enzyme (proteomics). This integrated approach is crucial for deciphering the complex regulation of metabolic networks and understanding how perturbations lead to disease. ebi.ac.uk

Omics LayerInformation ProvidedApplication to this compound
Genomics DNA sequence variationsIdentifies genetic mutations in enzymes that metabolize crotonyl-CoA, which could predispose to altered this compound levels.
Transcriptomics Gene expression levels (mRNA)Measures the expression of genes encoding for enzymes in fatty acid and amino acid degradation pathways that produce crotonyl-CoA.
Proteomics Protein abundance and modificationsQuantifies the actual levels of metabolic enzymes, providing a more direct link to metabolic capacity than transcriptomics.
Metabolomics Metabolite concentrationsDirectly measures levels of this compound and other related metabolites, providing a functional readout of the metabolic state. nih.gov

Unexplored Metabolic Connections and Novel Functions

While the primary role of acylcarnitines is linked to mitochondrial fatty acid transport and buffering of acyl-CoAs, emerging evidence suggests their functions may be more diverse. The full metabolic significance of this compound, in particular, remains an active area of investigation.

Future research is likely to focus on several key areas:

Alternative Metabolic Origins: While crotonyl-CoA is a known intermediate in the degradation of lysine and tryptophan, and in fatty acid oxidation, its production and the subsequent formation of this compound under different physiological and pathological conditions are not fully mapped. researchgate.net Systems biology and metabolomics approaches will be critical in identifying all contributing pathways.

Signaling Roles: There is growing interest in whether acylcarnitines can act as signaling molecules. Some studies have suggested that medium- and long-chain acylcarnitines can activate proinflammatory signaling pathways. physiology.org It is plausible that short-chain acylcarnitines like this compound could also have signaling functions, potentially interacting with receptors or modulating enzyme activities in ways not yet discovered. nih.gov

Interaction with Other Pathways: The accumulation of specific acyl-CoAs can have effects beyond energy metabolism, for instance by influencing protein acylation, a type of post-translational modification that can alter protein function. Exploring whether crotonyl-CoA accumulation, as reflected by this compound levels, impacts protein crotonylation and thereby cellular regulation is a promising avenue for future research.

Identifying these unexplored connections and novel functions will be key to fully elucidating the biological role of this compound and its potential as a biomarker and modulator of cellular processes.

Q & A

Q. What documentation is essential for ensuring reproducibility in this compound synthesis protocols?

  • Methodological Answer : Report detailed chiral synthesis steps (e.g., asymmetric catalysis conditions, HPLC purity ≥98%). Provide NMR (¹H, ¹³C) and HRMS spectra in supplementary materials. For biological studies, include raw data (e.g., .RAW files for LC-MS) and metadata (e.g., instrument settings, calibration curves) .

Q. How should researchers handle incomplete or ambiguous structural data for this compound derivatives?

  • Methodological Answer : Use X-ray crystallography or nuclear Overhauser effect spectroscopy (NOESY) to confirm stereochemistry. For ambiguous NMR signals, employ heteronuclear single quantum coherence (HSQC) experiments. Publish crystallographic data in the Cambridge Structural Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.